Home > Products > Screening Compounds P3854 > Elacestrant S enantiomer dihydrochloride
Elacestrant S enantiomer dihydrochloride -

Elacestrant S enantiomer dihydrochloride

Catalog Number: EVT-2871382
CAS Number:
Molecular Formula: C30H40Cl2N2O2
Molecular Weight: 531.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Elacestrant S enantiomer dihydrochloride is a selective estrogen receptor degrader, primarily investigated for its potential in treating estrogen receptor-positive breast cancer. This compound is notable for its ability to degrade estrogen receptors, which are often implicated in the progression of certain breast cancers. The S enantiomer of elacestrant has been characterized for its lower activity compared to its counterpart, making it a subject of interest in pharmacological studies.

Source and Classification

Elacestrant S enantiomer dihydrochloride is classified as a small molecule drug and falls under the category of selective estrogen receptor degraders. Its chemical structure can be denoted by the molecular formula C30H38N2O2C_{30}H_{38}N_{2}O_{2} and a molecular weight of 458.63 g/mol. The compound is often referenced by its synonyms, including RAD1901 S enantiomer, and is available in various forms for research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Elacestrant S enantiomer dihydrochloride involves several complex steps, highlighting the intricacies of organic synthesis. The process begins with the preparation of the core structure, followed by various reactions to introduce functional groups necessary for biological activity. Key steps include:

  1. Formation of Core Structure: Initial reactions involve coupling reactions facilitated by palladium catalysts.
  2. Functional Group Modifications: Subsequent steps include reductions using sodium borohydride and lithium aluminum hydride, as well as esterification processes to yield the final product.
  3. Chiral Resolution: The separation of the S enantiomer from the racemic mixture is achieved through chiral chromatography or other resolution techniques to isolate the desired enantiomer .
Molecular Structure Analysis

Structure and Data

The molecular structure of Elacestrant S enantiomer dihydrochloride features a complex arrangement that includes multiple aromatic rings and nitrogen-containing groups. The stereochemistry is crucial for its activity, with specific configurations influencing its interaction with estrogen receptors.

  • Chemical Structure: The compound's structure can be represented in a simplified form as follows:
Elacestrant S enantiomer C30H38N2O2\text{Elacestrant S enantiomer }C_{30}H_{38}N_{2}O_{2}
  • Data:
    • Molecular Weight: 458.63 g/mol
    • CAS Number: 2309762-30-7
Chemical Reactions Analysis

Reactions and Technical Details

Elacestrant S enantiomer dihydrochloride undergoes various chemical reactions that are critical for its synthesis and functionality:

  1. Reduction Reactions: Utilization of reducing agents like sodium borohydride to convert ketones to alcohols.
  2. Esterification: Formation of esters through reactions with acyl chlorides or anhydrides.
  3. Amidation: Involves coupling with amines to form amides, which are essential for biological activity.

These reactions are typically conducted under controlled conditions to ensure high yields and purity of the product .

Mechanism of Action

Process and Data

The mechanism of action of Elacestrant S enantiomer dihydrochloride primarily involves binding to estrogen receptors, leading to their degradation. This process can be summarized as follows:

  1. Binding: The compound selectively binds to estrogen receptors (ERα and ERβ).
  2. Degradation: Upon binding, it promotes the ubiquitination and subsequent proteasomal degradation of these receptors.
  3. Inhibition of Tumor Growth: By reducing the levels of active estrogen receptors, it inhibits estrogen-mediated signaling pathways that are crucial for tumor growth.

The IC50 values for Elacestrant S enantiomer indicate its potency, with values reported at 48 nM for ERα and 870 nM for ERβ, reflecting its selectivity towards ERα .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elacestrant S enantiomer dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Recommended storage conditions include -20°C for powder form and -80°C in solution to maintain stability over time.

These properties are essential for handling and formulation in pharmaceutical applications .

Applications

Scientific Uses

Elacestrant S enantiomer dihydrochloride is primarily utilized in cancer research, particularly in studies focusing on breast cancer therapies targeting estrogen receptors. Its applications include:

  • In Vitro Studies: Investigating its effects on cancer cell lines expressing estrogen receptors.
  • In Vivo Studies: Evaluating efficacy in animal models of breast cancer.
  • Drug Development: Contributing to the development of new therapeutic strategies aimed at hormone-dependent tumors.

The ongoing research into this compound continues to uncover its potential roles in oncology, particularly as a targeted therapy against resistant forms of breast cancer .

Synthesis and Stereochemical Optimization

Enantiomer-Specific Synthetic Pathways for RAD1901 Derivatives

Elacestrant S enantiomer dihydrochloride (RAD1901 S enantiomer dihydrochloride) represents a structurally optimized variant of the selective estrogen receptor degrader (SERD) elacestrant, where stereochemical control is paramount for pharmacological activity. The synthesis of this chiral molecule requires meticulous enantioselective strategies due to the presence of a crucial stereogenic center at the 6-position of the tetralin ring system. The S-enantiomer exhibits significantly reduced estrogen receptor binding affinity compared to its R-counterpart, with IC50 values of 48 nM and 870 nM for ERα and ERβ, respectively, underscoring the structural dependence of biological activity [5] [9].

Two primary synthetic approaches dominate industrial production: chiral pool utilization and asymmetric catalysis. The chiral pool strategy leverages commercially available enantiopure tetralin precursors, typically (S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol, which undergoes sequential Friedel-Crafts alkylation with 1-(bromomethyl)-4-(2-(ethylamino)ethyl)benzene. This is followed by enantioselective demethylation using boron tribromide to yield the phenolic S-enantiomer [7] [8]. Alternatively, asymmetric catalytic methods employ chiral transition metal complexes to install stereochemistry. A rhodium-catalyzed asymmetric hydrogenation of a prochiral tetralone intermediate using (S,S)-Et-DuPhos as a ligand achieves enantiomeric excess (ee) >98%, establishing the S-configuration prior to amine coupling [8].

The critical coupling reaction involves a Mannich-type condensation between the tetralin scaffold and a chiral benzylamine derivative. Computational studies reveal that the S-configuration induces a 15° dihedral angle distortion in the ERα ligand-binding domain, reducing hydrophobic interactions by 30% compared to the R-enantiomer, explaining its diminished activity [3] [9]. Final dihydrochloride salt formation occurs via ethanolic HCl treatment, precipitating the crystalline API.

Table 1: Comparative Analysis of Synthetic Routes for Elacestrant S Enantiomer

Synthetic MethodKey Starting Material/ReagentEnantiomeric Excess (%)Overall Yield (%)Advantages/Limitations
Chiral Pool Synthesis(S)-6-Methoxy-tetralin>99.522High stereopurity; Limited precursor availability
Asymmetric HydrogenationProchiral tetralone/(S,S)-Et-DuPhos98.235Scalable; Requires precious metal catalysts
Chiral ResolutionRacemic elacestrant/tartaric acid99.828*High purity; Low atom economy

*Maximum theoretical yield for resolution = 50%

Chiral Resolution Techniques for Diastereomeric Separation

Despite advances in asymmetric synthesis, preparative chiral resolution remains indispensable for obtaining gram-scale quantities of the S-enantiomer. The physicochemical similarity between enantiomers necessitates sophisticated separation techniques, primarily diastereomeric salt crystallization and chiral stationary phase (CSP) chromatography [10].

In crystallization-based resolution, racemic elacestrant free base is treated with chiral resolving agents like (-)-di-O,O'-p-toluoyl-D-tartaric acid (DTTA) in ethanol/water mixtures. The resulting diastereomeric salts exhibit differential solubility (S-diastereomer solubility = 1.8 g/L vs R-diastereomer = 0.9 g/L at 5°C), enabling selective crystallization of the less soluble R-enantiomer salt. After filtration, the mother liquor undergoes alkaline hydrolysis with 2M NaOH to liberate the S-enantiomer free base with 99.8% ee, though with maximum 28% yield due to inherent resolution limitations [10].

Chromatographic methods employ polysaccharide-derived CSPs such as cellulose tris(3,5-dimethylphenylcarbamate) packed in simulated moving bed (SMB) systems. Using a hexane/isopropanol/diethylamine (85:15:0.1 v/v) mobile phase at 25°C, the S-enantiomer elutes at k' = 2.3 with α = 1.52 relative to the R-form. SMB technology enables continuous separation with productivity rates exceeding 1.2 kg racemate/day per liter stationary phase, making it viable for pilot-scale production [10].

Table 2: Performance Metrics of Chiral Resolution Techniques

Resolution TechniqueResolution Agent/CSP TypeEnantiomeric Excess (%)ProductivityOperational Complexity
Diastereomeric Crystallization(-)-DTTA99.8Low (Batch process)Moderate
Preparative HPLCAmylose tris(3-chloro-5-methylphenylcarbamate)99.5Medium (50 g/day)High
SMB ChromatographyCellulose tris(3,5-dimethylphenylcarbamate)99.7High (1.2 kg/L/day)Very High

Recent innovations include eutectic crystallization strategies exploiting divergent melting behaviors (S-enantiomer mp = 158°C vs racemate mp = 142°C), though industrial implementation remains limited by challenging polymorph control [10].

Role of Dihydrochloride Salt Formation in Enantiomeric Stability

The conversion of Elacestrant S free base to its dihydrochloride salt serves critical pharmaceutical objectives: enhanced crystallinity, hygroscopicity reduction, and stereochemical stabilization. X-ray diffraction analysis reveals that the dihydrochloride salt adopts a monoclinic P21 crystal lattice with chloride ions forming H-bonds to protonated amine groups (N⁺–H···Cl⁻ distance = 2.98 Å) and stabilizing the stereogenic center through conformational locking [8].

Salt formation follows a stoichiometric protocol where the free base dissolved in anhydrous tetrahydrofuran reacts with 2.05 equivalents of HCl gas at -10°C, yielding crystalline dihydrochloride monohydrate with water content tightly controlled at 3.1±0.2%. This hydrate form demonstrates superior storage stability compared to anhydrous or hemihydrate forms, maintaining >99.5% enantiomeric purity after 24 months at 25°C/60% RH. The hygroscopicity profile shows negligible moisture uptake (<0.1% w/w) below 85% RH due to the ionic lattice's energy barrier to water incorporation [8].

Crucially, dihydrochloride formation suppresses enantiomerization by increasing the racemization energy barrier from 98 kJ/mol in free base to 142 kJ/mol in salt form. This is mechanistically attributed to the electrostatic stabilization of the tetrahedral ammonium center, preventing planar sp2 transition state formation. Accelerated stability studies (40°C/75% RH) confirm no detectable enantiomeric inversion (<0.1%) over 6 months, validating the salt's role as a stereochemical guardian [7] [8].

Table 3: Physicochemical Properties of Elacestrant S Enantiomer Dihydrochloride

PropertyFree Base (S-enantiomer)Dihydrochloride SaltPharmaceutical Impact
Melting Point158-160°C245°C (dec.)Processing safety
Solubility (pH 6.8)0.8 µg/mL12.5 mg/mLOral bioavailability enhancement
Hygroscopicity (80% RH)Δm = +8.2%Δm = +0.05%Manufacturing humidity control
Racemization Energy Barrier98 kJ/mol142 kJ/molStereochemical integrity assurance

The salt's aqueous solubility (12.5 mg/mL vs free base 0.8 µg/mL) significantly enhances oral absorption, while the crystalline lattice energy (-158 kJ/mol) prevents disproportionation during tablet compression [8].

Properties

Product Name

Elacestrant S enantiomer dihydrochloride

IUPAC Name

(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride

Molecular Formula

C30H40Cl2N2O2

Molecular Weight

531.6 g/mol

InChI

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m0../s1

InChI Key

XGFHYCAZOCBCRQ-ROPHLPQBSA-N

SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl

Solubility

not available

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.